![molecular formula C14H21N B1466451 (3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine CAS No. 1503418-24-3](/img/structure/B1466451.png)
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine
Overview
Description
“(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” is a chemical compound with the molecular formula C14H21N . It contains a cyclobutyl ring, which is a type of cycloalkane, and an amine functional group. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three.
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine”, have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be used to treat conditions characterized by inflammation, such as arthritis or asthma .
Anticancer Potential
The structural framework of indole is present in many compounds with anticancer activities. Derivatives of “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” could be synthesized and screened for their ability to inhibit the growth of cancer cells .
Antioxidant Effects
Compounds with an indole nucleus, like the one , often display antioxidant properties. They can neutralize free radicals and may be useful in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
Indole derivatives have been shown to possess antimicrobial and antitubercular activities. This makes them valuable in the research for new treatments against resistant strains of bacteria and tuberculosis .
Aggregation-Induced Emission (AIE)
The tolyl-substituted derivatives are known for their unique photophysical property called aggregation-induced emission . This property is significant in the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics
Silole derivatives, which are structurally related to the compound , have applications in organic electronics due to their high electron affinities and mobilities. They are used in organic solar cells, organic field-effect transistors (OFETs), and as chemical sensors .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. Research into similar compounds could lead to the development of new agrochemicals that enhance crop yields .
properties
IUPAC Name |
[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPSXXCFXMWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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